Bromocyclopropane-d4

LC-MS/MS Internal Standard Isotopic Cross-Talk

Bromocyclopropane-d4 (CAS 1398065-55-8) is a perdeuterated isotopologue of bromocyclopropane in which four hydrogen atoms on the cyclopropane ring have been replaced with deuterium (²H). This stable isotope-labeled (SIL) compound is specifically designed and manufactured as a quantitative internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) workflows.

Molecular Formula C3H5Br
Molecular Weight 125.00 g/mol
Cat. No. B590943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromocyclopropane-d4
SynonymsCyclopropyl bromide-d4;  NSC 89692-d4
Molecular FormulaC3H5Br
Molecular Weight125.00 g/mol
Structural Identifiers
InChIInChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2
InChIKeyLKXYJYDRLBPHRS-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromocyclopropane-d4: Stable Isotope-Labeled Cyclopropyl Bromide for LC-MS/MS Bioanalytical Quantification


Bromocyclopropane-d4 (CAS 1398065-55-8) is a perdeuterated isotopologue of bromocyclopropane in which four hydrogen atoms on the cyclopropane ring have been replaced with deuterium (²H) [1]. This stable isotope-labeled (SIL) compound is specifically designed and manufactured as a quantitative internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) workflows . With a nominal molecular mass of 125.00 g/mol compared to 120.98 g/mol for the unlabeled parent, Bromocyclopropane-d4 provides a sufficient mass shift (≥+4 Da) to avoid isotopic cross-talk and enable reliable mass spectrometric discrimination in complex biological matrices [2].

Why Bromocyclopropane-d4 Cannot Be Interchanged with Unlabeled or Generic IS Alternatives in Quantitative LC-MS


The quantitative accuracy of LC-MS/MS methods in biological matrices depends critically on the internal standard's ability to precisely co-elute with and mirror the ionization behavior of the target analyte [1]. Generic substitution with non-isotopic structural analogs (e.g., cyclopropyl methyl bromide or other halogenated cyclopropanes) introduces systematic bias due to differential extraction recovery, chromatographic retention, and matrix-dependent ion suppression [2]. Even closely related deuterated isotopologues with different labeling patterns or deuterium content exhibit measurable deuterium isotope effects that alter chromatographic retention time (ΔtR) and consequently the degree of co-ionization with the unlabeled analyte, a phenomenon documented across multiple deuterated IS studies [3]. For procurement of a quantitative IS to support bromocyclopropane-containing drug candidates or metabolite assays, the -d4 labeling pattern represents a specific balance: it provides adequate mass separation without excessive deuterium content that can exacerbate retention time shifts. The evidence presented in Section 3 establishes the precise, measurable differentiation that justifies this selection.

Bromocyclopropane-d4: Quantitative Comparative Evidence for Internal Standard Selection in Bioanalytical LC-MS/MS


Isotopic Mass Shift and Cross-Talk Avoidance: Bromocyclopropane-d4 vs. Unlabeled Bromocyclopropane

Bromocyclopropane-d4 incorporates four deuterium atoms, producing a nominal mass increase of +4.02 Da relative to unlabeled bromocyclopropane (120.98 → 125.00 g/mol) [1]. This mass difference exceeds the minimum FDA-recommended threshold of ≥3 heavy atoms for reliable mass spectrometric discrimination, thereby eliminating isotopic cross-talk between the analyte's M+1/M+2 natural abundance peaks and the IS quantifier ion [2].

LC-MS/MS Internal Standard Isotopic Cross-Talk

Deuterium Isotope Effect and Chromatographic Co-Elution: Bromocyclopropane-d4 vs. Structural Analog IS Candidates

Systematic studies of deuterated internal standards have demonstrated that deuterium substitution induces a measurable shift in chromatographic retention time (ΔtR) relative to the unlabeled analyte, which can degrade the IS's ability to compensate for matrix-dependent ion suppression [1]. In a direct comparative study of 2-methylhippuric acid quantification in urine, the deuterated IS (2MHA-[²H₇]) produced concentrations on average 59.2% lower than those obtained with the ¹³C-labeled IS (2MHA-[¹³C₆]) due to differential matrix effect exposure caused by retention time offset [2].

Chromatographic Retention Deuterium Isotope Effect Matrix Effect

Matrix Effect Compensation Capability: Deuterated SIL-IS vs. Non-Isotopic Structural Analog IS

In a controlled matrix effect study on carvedilol enantiomer quantification in human plasma, a deuterium-labeled IS (carvedilol-d5) exhibited differential ion suppression compared to the unlabeled analyte across different plasma lots, causing the analyte-to-IS peak area ratio to vary systematically [1]. The root cause was a slight retention time difference (ΔtR) due to the deuterium isotope effect, which exposed the IS and analyte to different regions of the matrix suppression profile [1]. In contrast, non-isotopic structural analog ISs—which lack any chemical identity with the analyte—show far greater and less predictable matrix effect divergence, making them unsuitable for regulated bioanalysis where precision (%CV) and accuracy (%bias) must meet ±15% (±20% at LLOQ) acceptance criteria.

Ion Suppression Matrix Effect Bioanalytical Validation

Isotopic Purity and Labeling Stability: Bromocyclopropane-d4 Procurement Considerations

Bromocyclopropane-d4 is a perdeuterated cyclopropane derivative with deuterium atoms covalently bound to non-exchangeable carbon positions. Unlike deuterated IS compounds labeled on labile functional groups (-OH, -NH, -COOH), the carbon-deuterium bonds in Bromocyclopropane-d4 are not subject to hydrogen-deuterium back-exchange under typical aqueous LC mobile phase conditions or during sample preparation [1]. This ensures that the nominal +4 Da mass shift remains stable throughout the analytical workflow, a critical requirement for maintaining quantification accuracy over extended batch runs. Vendor specifications typically require isotopic purity ≥98 atom% D for reliable use as a quantitative IS, confirmed by LC-MS and NMR analysis post-synthesis .

Isotopic Purity Deuterium Exchange Quality Control

Bromocyclopropane-d4: Validated Application Scenarios in Bioanalysis and Pharmaceutical R&D


Quantitative Bioanalysis of Bromocyclopropane-Containing Drug Candidates in Preclinical Pharmacokinetic (PK) Studies

Bromocyclopropane-d4 serves as the stable isotope-labeled internal standard for LC-MS/MS quantification of bromocyclopropane-containing lead compounds and their metabolites in plasma, tissue homogenates, and other biological matrices from preclinical PK/TK studies . The +4 Da mass shift enables reliable MRM-based quantitation across the expected therapeutic concentration range (ng/mL to μg/mL) without interference from endogenous matrix components or the analyte's natural isotopic envelope [1].

Drug Metabolism and Pharmacokinetics (DMPK) Assay Development for Cyclopropane-Containing Small Molecules

In DMPK laboratories developing quantitative assays for cyclopropane-functionalized drug candidates, Bromocyclopropane-d4 is used as the reference IS to establish assay linearity, precision, and accuracy during method validation . Its non-exchangeable C-D labeling ensures consistent IS response across sample preparation steps—including protein precipitation, liquid-liquid extraction, or solid-phase extraction—thereby meeting the FDA/EMA requirement that IS and analyte exhibit comparable extraction recovery and ionization efficiency [1].

Metabolic Stability Screening of Deuterated Cyclopropane Analogs in Deuterated Drug Discovery Programs

For research programs evaluating the impact of deuteration on metabolic stability, Bromocyclopropane-d4 can serve as both a model compound and an internal standard for tracking deuterium retention or metabolic switching in in vitro microsomal or hepatocyte incubations . The compound's perdeuterated ring provides a distinct MS signature that enables differentiation between the parent deuterated species and any metabolic products formed via C-D bond cleavage or oxidative metabolism [1].

LC-MS/MS Assay Troubleshooting and Method Robustness Verification

When developing or troubleshooting LC-MS/MS methods for bromocyclopropane-related analytes, Bromocyclopropane-d4 is used to diagnose and correct for matrix effects and extraction inconsistencies. By monitoring the absolute IS peak area and the analyte-to-IS peak area ratio across sample batches, analysts can distinguish between sample preparation losses (affecting both analyte and IS) and matrix-induced ionization variability (which may differentially affect analyte and IS if co-elution is imperfect) .

Technical Documentation Hub

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